1,1-Diphenyl-2-methyl-3-(N-methyl-N-(2-propenyl)amino)propanol hydrochloride
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Overview
Description
Alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride is a chemical compound with a complex structure that includes an allylmethylamino group, a methylethyl group, and a benzhydrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride typically involves multiple steps, starting with the preparation of the benzhydrol core. One common method involves the reduction of benzophenone to benzhydrol using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzhydrol moiety can be oxidized to benzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Benzophenone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Benzhydrol: A simpler compound with a similar benzhydrol core but lacking the allylmethylamino and methylethyl groups.
Diphenylmethanol: Another related compound with a similar structure but different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
78109-91-8 |
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Molecular Formula |
C20H26ClNO |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
2-methyl-3-[methyl(prop-2-enyl)amino]-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-4-15-21(3)16-17(2)20(22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h4-14,17,22H,1,15-16H2,2-3H3;1H |
InChI Key |
FPZCYXNJSTUTSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CC=C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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